Glycyl-L-prolylglycylglycyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-prolylglycylglycyl-L-prolylglycine is a peptide compound composed of glycine and proline residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolylglycylglycyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolylglycylglycyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or EDC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.
Scientific Research Applications
Glycyl-L-prolylglycylglycyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-prolylglycylglycyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective effects.
Uniqueness
Glycyl-L-prolylglycylglycyl-L-prolylglycine is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activities. This uniqueness makes it a valuable compound for studying peptide behavior and developing new applications.
Properties
CAS No. |
5891-39-4 |
---|---|
Molecular Formula |
C18H28N6O7 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H28N6O7/c19-7-14(26)23-5-1-3-11(23)17(30)21-8-13(25)20-9-15(27)24-6-2-4-12(24)18(31)22-10-16(28)29/h11-12H,1-10,19H2,(H,20,25)(H,21,30)(H,22,31)(H,28,29)/t11-,12-/m0/s1 |
InChI Key |
ARVSKWVVIOHPQI-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.